molecular formula C19H24N2O2 B2976178 tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 2007910-61-2

tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2976178
CAS No.: 2007910-61-2
M. Wt: 312.413
InChI Key: VAGFQRNTYVJNGL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate

This compound is an essential intermediate for small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4%. This synthesis pathway highlights its potential in developing drugs for cancer, depression, and cerebral ischemia treatment (Zhang, Ye, Xu, & Xu, 2018).

Versatility in Synthetic Organic Chemistry

Tert-Butyl phenylazocarboxylates, similar in structure, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, under mild conditions. This versatility makes them suitable for various synthetic applications (Jasch, Höfling, & Heinrich, 2012).

Photochemical and Thermal Synthesis

The photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where L represents monodentate ligands, involves tert-butyl phenylazocarboxylates. These complexes have applications in photoredox catalysis and solar energy conversion, demonstrating the role of tert-butyl phenylazocarboxylates in advanced material synthesis (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Applications in Material Science

Synthesis and Characterization of Schiff Base Compounds

Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leads to Schiff base compounds. These compounds, characterized by FTIR, NMR, and X-ray crystallographic analysis, have potential applications in materials science, particularly in the development of new functional materials with specific electronic and photonic properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Mechanisms

Palladium-Catalyzed Coupling Reactions

Tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling with substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This reaction showcases the compound's role in facilitating cross-coupling reactions, a cornerstone in modern synthetic organic chemistry (Wustrow & Wise, 1991).

Properties

IUPAC Name

tert-butyl 4-[2-(2-cyanoethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-10-16(11-14-21)17-9-5-4-7-15(17)8-6-12-20/h4-5,7,9-10H,6,8,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGFQRNTYVJNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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